1-(2-Pyrrolecarbonyl)benzotriazole
Overview
Description
1-(2-Pyrrolecarbonyl)benzotriazole is a heterocyclic organic compound . It is widely used in scientific research due to its perplexing properties, making it suitable for various applications such as photochemistry, organic synthesis, and corrosion inhibition.
Synthesis Analysis
The synthesis of 1-(2-Pyrrolecarbonyl)benzotriazole has been reported in scientific literature. Researchers have employed various methods like the reaction of benzotriazole with 2-pyrrolecarboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .Molecular Structure Analysis
The molecular formula of 1-(2-Pyrrolecarbonyl)benzotriazole is C11H8N4O . The SMILES string representation is O=C(c1ccc[nH]1)n2nnc3ccccc23 .Chemical Reactions Analysis
1-(2-Pyrrolecarbonyl)benzotriazole has been used as a reactant for various chemical reactions. These include the preparation of ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, preparation of acyl azides via reactions with sodium azide, acylation of Grignard and heteroaryllithium reagents, and chemoselective reduction reactions .Physical And Chemical Properties Analysis
1-(2-Pyrrolecarbonyl)benzotriazole is a solid substance . It has a melting point of 178-182 °C . The molecular weight of the compound is 212.21 .Scientific Research Applications
Corrosion Inhibition
Aluminum Corrosion Inhibition : 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) has been studied for its effectiveness in inhibiting aluminum corrosion. Quantum chemical calculations and molecular dynamics simulations demonstrated PBTA's strong binding energies on the aluminum surface, suggesting its potential as a corrosion inhibitor for aluminum metals (Kaya et al., 2016).
Copper Corrosion Protection : PBTA is also explored for its corrosion inhibition properties on copper, especially in groundwater environments. It has shown to be a better inhibitor for copper compared to other benzotriazole derivatives, with improved efficiency when combined with non-ionic surfactants (Gopi et al., 2009).
Mild Steel Corrosion Inhibition : Studies have reported the use of PBTA for corrosion inhibition of mild steel in groundwater. The presence of PBTA, along with other inhibitors, was found to decrease steel corrosion effectively (Gopi et al., 2014).
Chemical Synthesis and Reactions
Synthesis of Diverse Compounds : PBTA has been involved in the synthesis of various benzotriazole derivatives. These derivatives have a wide range of applications, including in medicinal chemistry, organic synthesis, and as corrosion inhibitors in various industries (Katritzky et al., 2004).
Polymer Film Formation : Research has also delved into the role of PBTA in the formation of Polypyrrole films on copper, enhancing corrosion protection. The addition of PBTA in the preparation solution leads to a homogeneous and strongly adhesive film formation, providing significant protection against corrosion (Lei et al., 2014).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. It also recommends avoiding ingestion, inhalation, and dust formation .
properties
IUPAC Name |
benzotriazol-1-yl(1H-pyrrol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11(9-5-3-7-12-9)15-10-6-2-1-4-8(10)13-14-15/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNIHKCPHBBAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397302 | |
Record name | 1-(2-Pyrrolecarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolecarbonyl)benzotriazole | |
CAS RN |
144223-32-5 | |
Record name | 1H-Benzotriazol-1-yl-1H-pyrrol-2-ylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144223-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyrrolecarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyrrolecarbonyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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